molecular formula C13H18N4O3 B15295329 N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B15295329
M. Wt: 278.31 g/mol
InChI Key: LRLUTTLRQCVDKQ-UHFFFAOYSA-N
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Description

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide typically involves the following steps:

    Acylation: The reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide.

    Substitution: The reaction of N-(4-nitrophenyl)-2-chloroacetamide with N-methylpiperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: N-methyl-N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitrophenyl group might be involved in electron transfer reactions, while the piperazine ring could interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)ethanamide
  • N-methyl-N-(4-nitrophenyl)-2-(morpholin-1-yl)acetamide
  • N-methyl-N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a piperazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C13H18N4O3/c1-15(11-2-4-12(5-3-11)17(19)20)13(18)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3

InChI Key

LRLUTTLRQCVDKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCNCC2

Origin of Product

United States

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